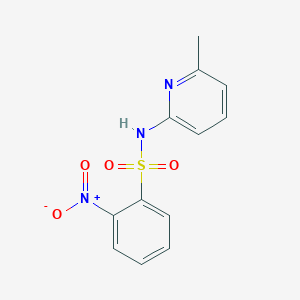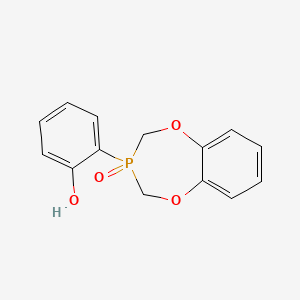![molecular formula C18H16F3N3O3 B6004060 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6004060.png)
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a piperazine derivative that has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has potential applications in various domains of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential as a ligand for the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, which may contribute to its potential as an anti-cancer agent. Additionally, this compound has been shown to have fluorescent properties, making it a potential probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments include its high purity and yield, making it suitable for various applications. Additionally, its potential as an anti-cancer agent and fluorescent probe make it a valuable tool for studying various biological systems. However, the limitations of this compound include its relatively high cost and limited availability, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is the further investigation of its potential as an anti-cancer agent, including in vivo studies to determine its efficacy and safety. Additionally, further research could explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, the development of new materials and biologically active compounds based on the structure of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine could also be an interesting area of future research.
Méthodes De Synthèse
The synthesis of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2-nitrophenyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
(2-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)13-4-3-5-14(12-13)22-8-10-23(11-9-22)17(25)15-6-1-2-7-16(15)24(26)27/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJKCGFSFQYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6003980.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6003983.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B6004002.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6004014.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6004018.png)

![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B6004032.png)

![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![(2-{[3-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6004066.png)
![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)